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Compound of Interest

Compound Name: 5-Bromo-7-methoxybenzofuran

Cat. No.: B176308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-Bromo-7-methoxybenzofuran. Due to the limited availability of directly published

experimental spectra for this specific molecule, this document presents a detailed analysis of

expected spectroscopic values derived from closely related structures and established

principles of spectroscopic interpretation. The information herein serves as a valuable resource

for the identification, characterization, and quality control of 5-Bromo-7-methoxybenzofuran
in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-Bromo-7-methoxybenzofuran. These values are

estimations based on the analysis of similar benzofuran derivatives and are intended to be a

reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-7-methoxybenzofuran
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~7.7 - 7.5 d ~2.0 H-4

~7.4 - 7.2 d ~2.0 H-6

~7.6 d ~2.2 H-2

~6.8 d ~2.2 H-3

~3.9 s - -OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-7-methoxybenzofuran

Chemical Shift (δ, ppm) Assignment

~155 C-7a

~145 C-2

~140 C-7

~130 C-3a

~125 C-6

~120 C-4

~115 C-5

~105 C-3

~56 -OCH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 5-Bromo-7-methoxybenzofuran
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H aromatic stretching

~2950-2850 Medium
C-H aliphatic stretching (-

OCH₃)

~1600-1450 Strong C=C aromatic ring stretching

~1250-1200 Strong
C-O-C asymmetric stretching

(furan ring)

~1100-1000 Strong
C-O-C symmetric stretching

(methoxy)

~800-750 Strong
C-H aromatic out-of-plane

bending

~700-600 Medium C-Br stretching

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 5-Bromo-7-methoxybenzofuran

m/z Relative Intensity (%) Assignment

228/230 High [M]⁺ (presence of Br isotopes)

213/215 Moderate [M-CH₃]⁺

185/187 Moderate [M-CO-CH₃]⁺

104 Moderate [M-Br-CO]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for

benzofuran derivatives, which are applicable to 5-Bromo-7-methoxybenzofuran.

NMR Spectroscopy
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A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1] The choice of solvent depends on the solubility of

the compound. Tetramethylsilane (TMS) is commonly used as an internal standard. Spectra are

recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75

MHz or higher for ¹³C NMR.[2] Standard pulse sequences are used for both ¹H and ¹³C NMR

acquisitions. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the

spectrum.[1]

Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] For solid

samples, the KBr pellet method is common. A small amount of the compound is ground with dry

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the

Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the

sample is placed directly on the ATR crystal.[3] The spectrum is typically recorded over a range

of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced into the ion source, often via a direct insertion probe or after

separation by gas chromatography (GC). In EI-MS, the sample is bombarded with a beam of

high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass

analyzer and detected. High-resolution mass spectrometry (HRMS) can be employed for the

precise determination of the molecular formula.[2]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 5-Bromo-7-methoxybenzofuran.
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Workflow for Spectroscopic Analysis of 5-Bromo-7-methoxybenzofuran

Synthesis and Purification

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Synthesis of 5-Bromo-7-methoxybenzofuran

Purification (e.g., Chromatography)

NMR Spectroscopy (1H, 13C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Confirmation

Final_Report

Final Report Generation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

5-Bromo-7-methoxybenzofuran.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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